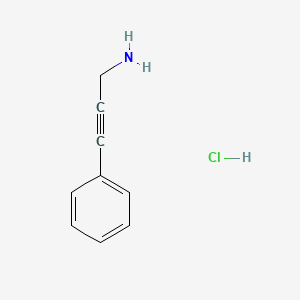

3-Phenyl-2-propyn-1-amine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-phenylprop-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,8,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXMJZCFMAEDRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474700 | |

| Record name | 3-Phenyl-2-propyn-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30011-36-0 | |

| Record name | 3-Phenyl-2-propyn-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylprop-2-yn-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Action of 3-Phenyl-2-propyn-1-amine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyl-2-propyn-1-amine hydrochloride, a molecule of significant pharmacological interest, exerts its primary mechanism of action through the potent and irreversible inhibition of monoamine oxidase (MAO), with a notable selectivity for the MAO-B isoform. This guide elucidates the intricate molecular interactions and downstream signaling cascades modulated by this compound. By delving into its effects on neurotransmitter metabolism, its role as a dopamine β-hydroxylase inhibitor, and its neuroprotective properties, this document provides a comprehensive technical overview for researchers and drug development professionals.

Introduction: Unveiling this compound

This compound, also widely known as Pargyline hydrochloride, is a propargylamine derivative that has been historically utilized for its antihypertensive properties.[1][2] Its pharmacological profile, however, extends beyond blood pressure regulation, encompassing neuroprotective and antidepressant activities.[1][3] The core of its therapeutic and physiological effects lies in its ability to modulate the levels of key monoamine neurotransmitters in the central and peripheral nervous systems.

Primary Mechanism of Action: Irreversible Inhibition of Monoamine Oxidase (MAO)

The principal mechanism of action of this compound is the irreversible inhibition of monoamine oxidase (MAO).[3][4][5] MAO enzymes are critical for the degradation of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin.[1][2]

Molecular Interaction with MAO

MAO enzymes contain a covalently bound flavin adenine dinucleotide (FAD) cofactor, which is essential for their catalytic activity.[6] The propargyl group of 3-Phenyl-2-propyn-1-amine is a key structural feature that acts as a "suicide" substrate for MAO. The enzyme initiates the oxidation of the propargylamine, leading to the formation of a highly reactive intermediate. This intermediate then forms a covalent adduct with the FAD cofactor and/or a cysteine residue in the active site of the enzyme, leading to its irreversible inactivation.[6]

Isoform Selectivity: A Preference for MAO-B

There are two main isoforms of MAO: MAO-A and MAO-B. While this compound is a non-selective inhibitor with continuous administration, it exhibits a degree of selectivity for MAO-B, especially at lower doses.[1][3] MAO-B is predominantly found in the brain and is primarily responsible for the degradation of phenylethylamine and dopamine.[1][2] This selectivity is significant as the inhibition of MAO-B is thought to contribute to the neuroprotective effects observed with this class of compounds.[7][8]

| Parameter | MAO-A | MAO-B |

| Ki (Inhibition Constant) | 13 µM | 0.5 µM |

| Table 1: Inhibitory constants (Ki) of Pargyline for MAO-A and MAO-B, indicating a higher affinity for MAO-B.[4][5] |

Downstream Consequences of MAO Inhibition

By irreversibly inhibiting MAO, this compound prevents the breakdown of monoamine neurotransmitters in the presynaptic neuron.[1][2] This leads to an accumulation of these neurotransmitters, including norepinephrine and dopamine, in the synaptic cleft. The increased concentration of these signaling molecules enhances their binding to postsynaptic receptors, leading to a cascade of downstream effects.[1]

Figure 1: Mechanism of MAO-B inhibition by 3-Phenyl-2-propyn-1-amine HCl.

Secondary Mechanism: Inhibition of Dopamine β-Hydroxylase

In addition to its potent MAO inhibitory activity, this compound has also been identified as an inhibitor of dopamine β-hydroxylase.[9] This enzyme is responsible for the conversion of dopamine to norepinephrine.

Impact on Catecholamine Synthesis

By inhibiting dopamine β-hydroxylase, this compound can alter the relative levels of dopamine and norepinephrine. This inhibition leads to an increase in dopamine levels and a decrease in the synthesis of norepinephrine. This action may contribute to its overall pharmacological profile, particularly its effects on mood and blood pressure.

Figure 2: Inhibition of Dopamine β-Hydroxylase by 3-Phenyl-2-propyn-1-amine HCl.

Pharmacological Outcomes and Therapeutic Implications

The dual mechanism of action of this compound translates into a range of physiological effects.

Antihypertensive Effects

The antihypertensive properties of this compound are thought to arise from the accumulation of norepinephrine in adrenergic tissues, which may lead to a downregulation of central adrenergic receptors.[1][3] However, the precise mechanism remains a subject of investigation.[3]

Neuroprotective and Anti-apoptotic Properties

Propargylamines, as a class, have demonstrated potent anti-apoptotic and neuroprotective effects.[7] The inhibition of MAO-B by this compound is believed to be a key contributor to these effects. By preventing the breakdown of dopamine, it can help protect dopaminergic neurons from degradation, a hallmark of neurodegenerative diseases like Parkinson's disease.[8] Furthermore, the reduction of oxidative stress by decreasing the production of reactive oxygen species during monoamine metabolism may also play a crucial role.[6]

Experimental Protocols for Elucidating the Mechanism of Action

In Vitro MAO Inhibition Assay

Objective: To determine the inhibitory potency (IC50) and selectivity of this compound for MAO-A and MAO-B.

Methodology:

-

Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.

-

Substrate: Kynuramine (for MAO-A) and benzylamine (for MAO-B) are common fluorogenic or chromogenic substrates.

-

Incubation: Incubate the respective enzyme with varying concentrations of this compound for a defined pre-incubation period to allow for irreversible inhibition.

-

Reaction Initiation: Add the substrate to initiate the enzymatic reaction.

-

Detection: Measure the product formation over time using a spectrophotometer or fluorometer.

-

Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by non-linear regression analysis.

Measurement of Neurotransmitter Levels in Microdialysis Studies

Objective: To assess the in vivo effect of this compound on extracellular neurotransmitter levels in specific brain regions.

Methodology:

-

Animal Model: Use of laboratory animals such as rats or mice.

-

Surgical Implantation: Stereotaxically implant a microdialysis probe into the brain region of interest (e.g., striatum for dopamine, hippocampus for serotonin and norepinephrine).

-

Drug Administration: Administer this compound systemically (e.g., intraperitoneally or orally).

-

Sample Collection: Collect microdialysate samples at regular intervals before and after drug administration.

-

Neurotransmitter Analysis: Quantify the levels of dopamine, norepinephrine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

Conclusion

This compound is a multifaceted pharmacological agent with a well-defined primary mechanism of action centered on the irreversible inhibition of monoamine oxidase, particularly the MAO-B isoform. Its secondary activity as a dopamine β-hydroxylase inhibitor further contributes to its complex pharmacological profile. The resulting modulation of monoamine neurotransmitter levels underpins its therapeutic applications in hypertension and its potential in the treatment of neurodegenerative disorders. A thorough understanding of these mechanisms is paramount for the rational design of future therapeutic strategies and for optimizing the clinical use of this and related compounds.

References

- National Center for Biotechnology Information. PubChem Compound Summary for CID 4688, Pargyline.

- Wikipedia. Pargyline.

- PathWhiz. Pargyline Action Pathway.

- Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. (2015). International Journal of Medicinal Chemistry.

- Wikipedia. Phenylpropylamine.

- Burguete, A., Pontiki, E., Hadjipavlou-Litina, D., Villar, R., Vicente, E., Solano, B., ... & Monge, A. (2007). Synthesis and anti-inflammatory/antioxidant activities of some new ring substituted 3-phenyl-1-(1,4-di-N-oxide quinoxalin-2-yl)-2-propen-1-one derivatives and of their 4,5-dihydro-(1H)-pyrazole analogues. Bioorganic & medicinal chemistry letters, 17(23), 6439–6443.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 1681, 3-Phenylpropargylamine.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 55283796, 3-Phenyl-2-propylene amine.

- Boulton, A. A. (1999). Symptomatic and neuroprotective properties of the aliphatic propargylamines. Mechanisms of ageing and development, 111(2-3), 201–209.

- Szoko, E., Tabi, T., Vécsei, L., & Magyar, K. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in pharmacology, 12, 676239.

- Singh, N., Pillay, V., & Choonara, Y. E. (2017). Neuroprotective Strategies for Neurological Disorders by Natural Products: An update. Frontiers in bioscience (Scholar edition), 9(1), 133–161.

- Finberg, J. P., & Rabey, J. M. (2016). Monoamine oxidase inhibitors. Handbook of clinical neurology, 139, 235–249.

- Ask, A. L., Högberg, K., Schmidt, L., Kiessling, H., & Ross, S. B. (1986). Selective inhibition of monoamine oxidase by p-aminosubstituted phenylalkylamines in catecholaminergic neurones. Neuropharmacology, 25(1), 33–40.

- National Center for Biotechnology Information. PubChem Compound Summary for CID 20369, 3-Phenylprop-2-en-1-amine.

- Liu, Y. H., Wang, Y., Li, H. L., Wang, Y. X., & Wang, Y. P. (2023). Neuroprotective effects of PRG on Aβ25-35-induced cytotoxicity through activation of the ERK1/2 signaling pathway. Journal of ethnopharmacology, 313, 116550.

- Goreshnik, E., & Usoltsev, A. (2023). 3-Phenyl-4-(prop-2-en-1-yl)-5-[(prop-2-en-1-yl)sulfanyl]-4H-1,2,4-triazole. Molbank, 2023(2), M1639.

- Jang, S., Jung, J. C., & Oh, S. (2007). Synthesis of 1,3-diphenyl-2-propen-1-one derivatives and evaluation of their biological activities. Bioorganic & medicinal chemistry, 15(12), 4098–4105.

Sources

- 1. Pargyline | C11H13N | CID 4688 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. PathWhiz [smpdb.ca]

- 3. Pargyline - Wikipedia [en.wikipedia.org]

- 4. medchemexpress.com [medchemexpress.com]

- 5. selleckchem.com [selleckchem.com]

- 6. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Symptomatic and neuroprotective properties of the aliphatic propargylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | 30011-36-0 | FBA01136 [biosynth.com]

A Comprehensive Technical Guide to the Biological Activity of 3-Phenylpropargylamine and its Derivatives

Abstract: The propargylamine moiety is a cornerstone in modern medicinal chemistry, particularly in the design of therapeutics for neurodegenerative disorders.[1] This guide provides an in-depth technical analysis of the biological activities associated with the 3-phenylpropargylamine scaffold and its derivatives. The primary focus is on its well-established role as an irreversible inhibitor of monoamine oxidase B (MAO-B), a key enzyme in neurotransmitter metabolism.[2][3] We will explore the precise biochemical mechanism of this inhibition, its therapeutic implications for conditions like Parkinson's disease, and the broader, multi-target potential of these compounds in complex pathologies such as Alzheimer's disease.[4][5] This document synthesizes mechanistic insights, detailed experimental protocols, and field-proven data to serve as a vital resource for researchers, scientists, and professionals in drug development.

The Propargylamine Scaffold: A Privileged Structure in Neuropharmacology

The propargylamine functional group, characterized by an amino group attached to a propargyl (2-propynyl) substituent, has proven to be a remarkably versatile and potent pharmacophore.[1] Its unique chemical reactivity has facilitated the synthesis of a wide array of derivatives for biomedical evaluation.[6]

Historically, the therapeutic potential of this scaffold was realized through the development of irreversible monoamine oxidase inhibitors (MAOIs). Drugs like selegiline (L-deprenyl) and rasagiline, both of which feature the N-propargyl moiety, are established treatments for Parkinson's disease.[2][6] These molecules highlight the importance of the propargylamine structure in achieving selective and potent inhibition of MAO-B, a central strategy in managing Parkinsonian symptoms and potentially slowing disease progression.[2] The 3-phenylpropargylamine structure represents a fundamental backbone from which many of these more complex therapeutic agents are derived.

Core Mechanism of Action: Irreversible Monoamine Oxidase-B Inhibition

The primary and most extensively studied biological activity of propargylamine derivatives is the inhibition of monoamine oxidase (MAO). MAO is a mitochondrial-bound enzyme responsible for the oxidative deamination of key neurotransmitters, including dopamine, norepinephrine, and serotonin. It exists in two isoforms, MAO-A and MAO-B, which differ in substrate specificity and inhibitor sensitivity.

The Covalent Inhibition Mechanism: The therapeutic efficacy of propargylamine-based inhibitors stems from their ability to act as mechanism-based inactivators, or "suicide substrates," for MAO. The inhibition is irreversible because the terminal alkyne of the propargyl group forms a covalent bond with the N5 atom of the enzyme's flavin adenine dinucleotide (FAD) cofactor.

This process can be explained causally:

-

Initial Binding: The inhibitor binds non-covalently to the active site of the MAO-B enzyme.

-

Enzymatic Oxidation: The FAD cofactor oxidizes the propargylamine, attempting to metabolize it as it would a natural substrate.

-

Adduct Formation: This oxidation process generates a highly reactive intermediate. Instead of being released, this intermediate immediately attacks the flavin moiety of the FAD cofactor, forming a stable, covalent flavin-inhibitor adduct.

-

Irreversible Inactivation: The formation of this adduct permanently inactivates the enzyme, preventing it from metabolizing its endogenous substrates like dopamine. Restoring enzyme activity requires de novo synthesis of the MAO-B protein.

Caption: Mechanism of irreversible MAO-B inhibition by a propargylamine compound.

The selectivity for MAO-B over MAO-A is a critical therapeutic feature. Non-selective MAOIs can lead to a "hypertensive crisis" when tyramine-rich foods are consumed, a dangerous side effect known as the "cheese effect".[7][8] By selectively inhibiting MAO-B, which is the predominant form in the striatum and is primarily responsible for dopamine metabolism, these drugs increase synaptic dopamine levels while minimizing the risks associated with systemic MAO-A inhibition.[3]

Multi-Target Biological Activities for Neurodegenerative Disease

While MAO-B inhibition is the principal mechanism, research has revealed that propargylamine derivatives possess a wide range of additional biological activities, making them ideal candidates for a Multi-Target Directed Ligand (MTDL) approach to treating complex diseases like Alzheimer's.[4][5]

Key Ancillary Activities:

-

Neuroprotection: The N-propargyl moiety itself is believed to contribute to neuronal survival.[5] Studies have shown that compounds like N-methyl-N-(2-pentyl)propargylamine can protect against neurotoxin-induced damage, such as that caused by MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a model for Parkinson's disease.[3]

-

Cholinesterase Inhibition: Some hybrid propargylamine derivatives have been designed to also inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the primary strategy for current Alzheimer's treatments.[4][5]

-

Iron Chelation & Antioxidant Effects: Propargylamines can be functionalized with iron-chelating moieties. This helps to block metal-associated oxidative stress, a key pathological feature in neurodegeneration.[4][5]

-

Modulation of Amyloid Precursor Protein (APP) Processing: Certain derivatives can regulate the processing of APP towards the non-amyloidogenic α-secretase pathway, reducing the production of toxic amyloid-β (Aβ) peptides.[4]

Caption: Multi-Target Directed Ligand (MTDL) approach for Alzheimer's Disease.

Experimental Protocols and Data Analysis

To ensure scientific integrity, protocols must be robust and self-validating. The following describes a standard, reliable method for assessing the primary biological activity of a propargylamine compound.

Protocol: In Vitro Fluorometric Assay for MAO-A and MAO-B Inhibition

This protocol details the determination of the half-maximal inhibitory concentration (IC₅₀) of a test compound (e.g., 3-Phenylpropargylamine HCl) against human recombinant MAO-A and MAO-B.

Causality and Rationale: This assay uses a non-fluorescent substrate (kynuramine) that is converted by MAO into a highly fluorescent product (4-hydroxyquinoline). The rate of fluorescence increase is directly proportional to enzyme activity. An inhibitor will slow this rate. By measuring the activity across a range of inhibitor concentrations, an IC₅₀ value can be calculated, providing a quantitative measure of potency.

Materials:

-

Human recombinant MAO-A and MAO-B (e.g., from Sigma-Aldrich)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

Kynuramine dihydrobromide (substrate)

-

Test Compound (3-Phenylpropargylamine HCl)

-

Reference Inhibitors: Clorgyline (for MAO-A), Selegiline (for MAO-B)

-

96-well black microplates, flat bottom

-

Fluorescence microplate reader (Excitation: 310 nm, Emission: 400 nm)

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of 3-Phenylpropargylamine HCl in DMSO (e.g., 10 mM). Create a serial dilution series in potassium phosphate buffer to achieve final assay concentrations ranging from 1 nM to 100 µM.

-

Enzyme Pre-incubation: In each well of the 96-well plate, add 50 µL of either MAO-A or MAO-B enzyme solution diluted in buffer.

-

Inhibitor Addition: Add 25 µL of the test compound dilutions (or reference inhibitor/buffer for controls) to the wells.

-

Incubation: Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

Reaction Initiation: Add 25 µL of the kynuramine substrate solution to each well to initiate the enzymatic reaction. The final substrate concentration should be at its Kₘ value for each respective enzyme (e.g., ~20 µM for MAO-A, ~30 µM for MAO-B).

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader pre-set to 37°C. Measure the fluorescence intensity every minute for 30 minutes.

-

Data Analysis:

-

Calculate the rate of reaction (V₀) for each concentration by determining the slope of the linear portion of the fluorescence vs. time plot.

-

Normalize the data by setting the rate of the no-inhibitor control to 100% activity.

-

Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Data Presentation: Comparative Inhibitory Potency

Quantitative data should be presented clearly for comparative analysis. The table below shows representative IC₅₀ values that might be obtained from the described assay.

| Compound | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Selectivity Index (SI)¹ |

| 3-Phenylpropargylamine HCl | 1,250 | 85 | 14.7 |

| Selegiline (Reference) | 9,800 | 30 | 326.7 |

| Clorgyline (Reference) | 8 | 1,500 | 0.005 |

¹ Selectivity Index (SI) is calculated as (IC₅₀ for MAO-A) / (IC₅₀ for MAO-B). A higher SI indicates greater selectivity for MAO-B.

Future Directions and Conclusion

The 3-phenylpropargylamine scaffold continues to be a fertile ground for drug discovery. Future research will likely focus on refining the multi-target profiles of its derivatives. Structure-activity relationship (SAR) studies are crucial for optimizing potency against secondary targets like cholinesterases or β-secretase while maintaining high selectivity for MAO-B.[5] The development of novel propargylamines with enhanced blood-brain barrier penetration and tailored pharmacokinetic profiles remains a key objective for treating complex neurodegenerative diseases.

References

- Propargylamine-derived multi-target directed ligands for Alzheimer's disease therapy. (2020-02-01). Bioorganic & Medicinal Chemistry Letters. URL

- Propargylamine-derived multi-target directed ligands for Alzheimer's disease therapy. ScienceDirect. URL

- Propargylamine: an important moiety in drug discovery. (2023-02-21). PubMed. URL

- Synthesis and Reactivity of Propargylamines in Organic Chemistry. Request PDF. URL

- Moussa B. H. Youdim. Wikipedia. URL

- Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors. PubMed. URL

- MAOIs Monoamine Oxidase Inhibitors: Therapies. (2023-05-15). LevelUpRN. URL

- Monoamine Oxidase Inhibitors (MAOIs). (2025-12-13).

Sources

- 1. Propargylamine: an important moiety in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Moussa B. H. Youdim - Wikipedia [en.wikipedia.org]

- 3. Neurochemical and neuroprotective effects of some aliphatic propargylamines: new selective nonamphetamine-like monoamine oxidase B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Propargylamine-derived multi-target directed ligands for Alzheimer's disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. m.youtube.com [m.youtube.com]

- 8. Monoamine Oxidase Inhibitors (MAOIs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Multifaceted Roles of 3-Phenyl-2-propyn-1-amine Hydrochloride: A Technical Guide for Researchers

Introduction

3-Phenyl-2-propyn-1-amine hydrochloride, a member of the propargylamine class of compounds, is a molecule of significant interest in the fields of neuropharmacology and medicinal chemistry. While it may be utilized as a versatile building block in organic synthesis, its intrinsic biological activities have garnered substantial attention from researchers investigating neurodegenerative diseases. This technical guide aims to provide an in-depth exploration of the applications of this compound, with a focus on its mechanisms of action and its utility as a research tool for drug development professionals.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical characteristics of this compound is paramount for its effective application in research.

| Property | Value |

| CAS Number | 30011-36-0[1][2] |

| Molecular Formula | C₉H₁₀ClN[1][2] |

| Molecular Weight | 167.64 g/mol [1][2][3] |

| Appearance | Solid[2] |

| Melting Point | 222-226 °C[2][3] |

| Synonyms | 3-Phenylpropargylamine hydrochloride[2][4] |

Pharmacological Profile: A Dual Inhibitor with Neuroprotective Potential

The primary pharmacological interest in this compound stems from its inhibitory activity against key enzymes involved in neurotransmitter metabolism and its broader neuroprotective effects.

Inhibition of Monoamine Oxidase (MAO)

Propargylamines are a well-established class of monoamine oxidase (MAO) inhibitors.[5] These enzymes are crucial for the degradation of monoamine neurotransmitters such as dopamine and serotonin.[6] The inhibition of MAO, particularly the MAO-B isoform, is a therapeutic strategy in neurodegenerative conditions like Parkinson's disease.[7][8]

The mechanism of MAO inhibition by propargylamines is generally irreversible.[5][9] The process involves the enzymatic oxidation of the propargylamine by MAO, which leads to the formation of a reactive intermediate. This intermediate then forms a covalent adduct with the flavin adenine dinucleotide (FAD) cofactor of the enzyme, rendering it inactive.[5][6]

Figure 1. Proposed mechanism of irreversible MAO inhibition by propargylamines.

Inhibition of Dopamine β-Hydroxylase

Beyond its effects on MAO, this compound is also recognized as an inhibitor of dopamine β-hydroxylase.[1][3][10] This enzyme is responsible for the conversion of dopamine to norepinephrine. By inhibiting this step, the compound can modulate the relative levels of these two crucial catecholamine neurotransmitters. This property makes it a valuable tool for researchers studying the roles of dopamine and norepinephrine in various physiological and pathological processes.

Neuroprotective Mechanisms: Beyond Enzyme Inhibition

A significant body of research indicates that the neuroprotective effects of propargylamines may extend beyond their well-documented inhibition of MAO-B.[11] These compounds have been shown to possess potent anti-apoptotic properties, which are critical in the context of neurodegenerative diseases characterized by progressive neuronal cell death.[7][8][12]

The anti-apoptotic actions of propargylamines are thought to be mediated through several interconnected pathways:

-

Mitochondrial Protection: Propargylamines can prevent the collapse of the mitochondrial membrane potential, a key event in the initiation of the apoptotic cascade.[13] They may also directly prevent the opening of the mitochondrial permeability transition pore.[7][13]

-

Regulation of Apoptotic Proteins: Studies have demonstrated that propargylamines can modulate the expression of key proteins involved in apoptosis. They have been shown to decrease the synthesis of pro-apoptotic proteins like BAX and c-JUN, while increasing the synthesis of anti-apoptotic proteins such as BCL-2.[11]

-

Interaction with Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): Some neuroprotective effects of propargylamines are attributed to their binding to GAPDH.[11][12] This interaction is believed to prevent the nuclear translocation of GAPDH, a step that can trigger apoptotic pathways.

Figure 2. Anti-apoptotic mechanisms of propargylamines.

Application in Organic Synthesis: A Key Intermediate for Rasagiline

3-Phenyl-2-propyn-1-amine and its derivatives are valuable intermediates in the synthesis of more complex pharmaceutical agents. A prominent example is its role in the synthesis of Rasagiline, a potent and selective irreversible inhibitor of MAO-B used in the treatment of Parkinson's disease.[14]

The synthesis of Rasagiline often involves the alkylation of (R)-1-aminoindan with a propargyl-containing electrophile. While various synthetic routes exist, the core structure of the propargylamine is essential for the final product's biological activity.

Illustrative Synthetic Protocol: Alkylation of (R)-1-Aminoindan

The following is a generalized, illustrative protocol for the synthesis of Rasagiline, highlighting the role of a propargylating agent. Note: This is not a detailed, executable protocol and should be adapted based on specific laboratory conditions and safety protocols.

Materials:

-

(R)-1-Aminoindan

-

Propargyl chloride or a suitable propargylating agent

-

A suitable base (e.g., potassium carbonate)

-

An appropriate solvent (e.g., acetonitrile)

Procedure:

-

Dissolve (R)-1-aminoindan in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the base to the reaction mixture.

-

Slowly add the propargylating agent to the stirred mixture at a controlled temperature.

-

Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by a suitable technique (e.g., TLC or HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the inorganic base.

-

Evaporate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product using an appropriate method, such as column chromatography, to yield Rasagiline.

Figure 3. General synthetic scheme for Rasagiline.

Conclusion

This compound is a compound with a rich pharmacological profile and significant utility in medicinal chemistry. Its dual inhibitory action on MAO and dopamine β-hydroxylase, coupled with its profound neuroprotective and anti-apoptotic properties, makes it an invaluable tool for researchers in the neurosciences. Furthermore, its role as a key building block in the synthesis of important therapeutic agents like Rasagiline underscores its importance in drug discovery and development. A thorough understanding of its mechanisms of action and synthetic applications will continue to drive innovation in the quest for novel treatments for neurodegenerative disorders.

References

- Youdim, M. B. H., & Weinstock, M. (2001). Neuroprotection by deprenyl and other propargylamines: glyceraldehyde-3-phosphate dehydrogenase rather than monoamine oxidase B. Journal of Neural Transmission. Supplementum, (61), 27-38.

- Maruyama, W., Naoi, M., & Youdim, M. B. H. (2002). Neuroprotection by propargylamines in Parkinson's disease: suppression of apoptosis and induction of prosurvival genes. Neurotoxicity Research, 4(1), 71-80.

- Albreht, A., et al. (2018). Proposed mechanism of irreversible MAO inhibition by propargylamines.

- Weinreb, O., Amit, T., & Youdim, M. B. H. (2015). Neuroprotective and neurorestorative potential of propargylamine derivatives in ageing: focus on mitochondrial targets. Journal of Neural Transmission, 122(5), 727-740.

- Olanow, C. W. (2006). Rationale for considering that propargylamines might be neuroprotective in Parkinson's disease. Neurology, 66(10 Suppl 4), S69-79.

- Makhathini, S. O. (2017). Polycyclic propargylamine derivatives as multifunctional neuroprotective agents.

- Al-Hourani, B. J., & Sharma, S. K. (2021). New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. ACS Omega, 6(24), 15595-15610.

- Gobec, S., et al. (2019). Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline. ACS Chemical Neuroscience, 10(8), 3575-3584.

- Naoi, M., Maruyama, W., & Youdim, M. B. H. (2000). Anti-apoptotic function of propargylamine inhibitors of type-B monoamine oxidase. Inflammopharmacology, 8(2), 145-156.

- Albreht, A., et al. (2018). Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. Frontiers in Molecular Biosciences, 5, 93.

- Reddy, P. P., et al. (2012). A new process for the synthesis of enantiomerically pure R-(+)-N- propargyl-1-aminoindan mesylate(Rasagiline mesylate). Der Pharma Chemica, 4(4), 1543-1549.

- Erol, K. (2014). Method for the synthesis of rasagiline. U.S. Patent No. 8,901,352 B2. Washington, DC: U.S.

- Gonzalez-de-Castro, A., et al. (2019). A Novel Synthesis of Rasagiline via a Chemoenzymatic Dynamic Kinetic Resolution. Organic & Biomolecular Chemistry, 17(31), 7384-7389.

- Kumar, P., & Kumar, R. (2011). Process for preparation of rasagiline and salts thereof. U.S.

- Organic Syntheses. (n.d.). An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1).

Sources

- 1. This compound | 30011-36-0 | FBA01136 [biosynth.com]

- 2. 3-苯基-2-丙炔-1-胺 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 3-Phenyl-2-propyn-1-amine 97 30011-36-0 [sigmaaldrich.com]

- 4. 3-フェニル-2-プロピン-1-アミン 塩酸塩 - 3-Phenylpropargylamine hydrochloride [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Neuroprotection by propargylamines in Parkinson's disease: suppression of apoptosis and induction of prosurvival genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Polycyclic propargylamine derivatives as multifunctional neuroprotective agents [uwcscholar.uwc.ac.za]

- 9. pubs.acs.org [pubs.acs.org]

- 10. 3-Phenyl-2-propyn-1-amine 97 30011-36-0 [sigmaaldrich.com]

- 11. Neuroprotection by deprenyl and other propargylamines: glyceraldehyde-3-phosphate dehydrogenase rather than monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Are propargylamines neuroprotective in Parkinson's disease? [rasagiline.com]

- 13. Anti-apoptotic function of propargylamine inhibitors of type-B monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to 3-Phenyl-2-propyn-1-amine hydrochloride (CAS 30011-36-0)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and biochemical properties of 3-Phenyl-2-propyn-1-amine hydrochloride, a compound of significant interest in neurochemical research. Drawing from available data and insights from related compounds, this document aims to equip researchers with the necessary information for its effective and safe utilization in a laboratory setting.

Compound Identification and Molecular Structure

This compound, also known as 3-Phenylpropargylamine hydrochloride, is the hydrochloride salt of 3-Phenyl-2-propyn-1-amine.[1] Its unique structure, featuring a phenyl ring, a propargyl group, and an amine, underpins its chemical reactivity and biological activity.

Caption: 2D representation of this compound.

Physicochemical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is crucial for its proper handling, storage, and application in experimental setups.

| Property | Value | Reference |

| CAS Number | 30011-36-0 | [1][2] |

| Molecular Formula | C₉H₁₀ClN | [1] |

| Molecular Weight | 167.64 g/mol | [1][2] |

| Appearance | Solid | [1][3] |

| Melting Point | 222-226 °C | [1][3] |

| Solubility | Data not available for this specific compound. However, the related compound Phenylpropanolamine hydrochloride is soluble in water (≥ 100 mg/mL at 21°C). | |

| Storage Temperature | 2-8°C | [1][3] |

| SMILES | Cl.NCC#Cc1ccccc1 | [1] |

| InChI | 1S/C9H9N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,8,10H2;1H | [1] |

| InChIKey | NOXMJZCFMAEDRF-UHFFFAOYSA-N | [1] |

Spectral Data Insights

-

¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons of the phenyl group, a singlet for the methylene protons adjacent to the amine, and a broad singlet for the amine protons.

-

¹³C NMR: The spectrum would display characteristic peaks for the aromatic carbons, the two sp-hybridized carbons of the alkyne, and the methylene carbon.

-

IR Spectroscopy: Key absorption bands would be expected for the C≡C triple bond, C-H bonds of the aromatic ring, and N-H bonds of the amine group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₉H₉N) and fragmentation patterns characteristic of the propargylamine structure.

Biochemical Profile: A Dopamine β-Hydroxylase Inhibitor

This compound is recognized for its role as an inhibitor of dopamine β-hydroxylase (DBH).[1][2] This enzyme is critical in the catecholamine biosynthesis pathway, catalyzing the conversion of dopamine to norepinephrine.

Caption: Inhibition of Dopamine to Norepinephrine conversion.

The inhibition of DBH by compounds like this compound leads to a decrease in norepinephrine levels and a subsequent increase in dopamine concentrations. This mechanism of action makes it a valuable tool for studying the roles of these neurotransmitters in various physiological and pathological processes. The study of related 3-phenylpropenes as mechanism-based inhibitors of DBH suggests that the interaction may involve the formation of a benzylic radical.

Experimental Workflow: Assay for Dopamine β-Hydroxylase Activity

To investigate the inhibitory effects of this compound, a robust assay for measuring DBH activity is essential. A common approach involves the use of High-Performance Liquid Chromatography (HPLC). The following diagram outlines a generalized workflow for such an experiment.

Caption: Generalized workflow for a DBH inhibition assay.

Methodology in Detail:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the DBH enzyme source, the substrate (e.g., tyramine), and necessary cofactors such as ascorbate and molecular oxygen.

-

Inhibitor Addition: Varying concentrations of this compound are added to the reaction mixtures to determine its inhibitory potency (e.g., IC₅₀).

-

Incubation: The reaction is initiated and allowed to proceed at a controlled temperature (typically 37°C) for a defined period.

-

Reaction Termination: The enzymatic reaction is stopped, often by the addition of an acid, which denatures the enzyme.

-

Sample Cleanup: Solid Phase Extraction (SPE) is a valuable step to remove interfering substances and to separate the product (e.g., octopamine) from the unreacted substrate.

-

Chromatographic Analysis: The amount of product formed is quantified using a sensitive analytical technique such as Ultra-High-Performance Liquid Chromatography with Photodiode Array detection (UHPLC-PDA).

-

Data Analysis: The inhibitory effect of the compound is determined by comparing the amount of product formed in the presence and absence of the inhibitor.

Safety, Handling, and Reactivity

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated place. The recommended storage temperature is between 2-8°C.[1][3]

-

Incompatibilities: Avoid contact with strong acids, strong oxidizing agents, acid chlorides, and carbon dioxide. The compound may be sensitive to air, light, and moisture.

-

Toxicology: The toxicological properties of this compound have not been fully investigated. Handle with care and avoid direct contact and ingestion. In case of exposure, seek immediate medical attention.

Conclusion

This compound (CAS 30011-36-0) is a valuable research tool for scientists investigating the catecholamine pathway and the function of dopamine β-hydroxylase. Its well-defined chemical structure and inhibitory action provide a basis for further exploration in neuropharmacology and drug development. By understanding its physicochemical properties, biochemical profile, and proper handling procedures, researchers can effectively and safely incorporate this compound into their studies.

References

Sources

The Technical Guide to 3-Phenyl-2-propyn-1-amine Hydrochloride: A Mechanistic View on Dopamine β-Hydroxylase Inhibition

Abstract

This technical guide provides an in-depth exploration of 3-Phenyl-2-propyn-1-amine hydrochloride as a potential inhibitor of dopamine β-hydroxylase (DBH). While direct extensive research on this specific compound is limited, this paper synthesizes information from structurally related molecules, particularly mechanism-based inhibitors, to propose a putative mechanism of action and to outline robust experimental frameworks for its investigation. We will delve into the critical role of DBH in the catecholamine biosynthetic pathway, the therapeutic rationale for its inhibition, and the chemical features of this compound that suggest its activity. This guide is intended for researchers, scientists, and drug development professionals, offering both a theoretical foundation and practical methodologies for evaluating this and similar compounds.

Introduction: Dopamine β-Hydroxylase as a Therapeutic Target

Dopamine β-hydroxylase (DBH) is a copper-containing monooxygenase enzyme that plays a pivotal role in the biosynthesis of catecholamines.[1] Located within the synaptic vesicles of noradrenergic neurons, DBH catalyzes the conversion of dopamine to norepinephrine, a critical neurotransmitter in both the central and sympathetic nervous systems.[2][3] This enzymatic step is fundamental for maintaining physiological processes such as mood, attention, and blood pressure regulation.[4]

The strategic position of DBH in the catecholamine pathway makes it a compelling target for therapeutic intervention.[5] By inhibiting DBH, the balance between dopamine and norepinephrine can be modulated, leading to an increase in dopamine levels and a decrease in norepinephrine levels.[2] This shift has significant therapeutic potential in a range of disorders, including:

-

Cardiovascular Diseases: Reducing norepinephrine levels can alleviate conditions like hypertension and heart failure, where excessive sympathetic activity is a key pathological factor.[5]

-

Psychiatric and Neurological Disorders: Modulating the dopamine-norepinephrine axis is a well-established strategy in treating depression, anxiety, and emerging research suggests potential in managing neurodegenerative diseases like Parkinson's and Alzheimer's.[2]

-

Substance Abuse Disorders: By altering the brain's reward pathways, DBH inhibitors are being investigated for their potential to treat addiction to substances like cocaine.[2][6]

This compound: A Profile

This compound, also known as 3-phenylpropargylamine hydrochloride, is a compound noted for its role as a dopamine β-hydroxylase inhibitor.[4][7] Its chemical structure is characterized by a phenyl group, a propargylamine functional group (containing a carbon-carbon triple bond), and its formulation as a hydrochloride salt to improve solubility and stability.

| Property | Value | Reference |

| CAS Number | 30011-36-0 | [4][7] |

| Molecular Formula | C₉H₁₀ClN | [4][7] |

| Molecular Weight | 167.64 g/mol | [4][7] |

| Synonyms | 3-Phenylpropargylamine hydrochloride | [7] |

The presence of the acetylenic (propargyl) group is of significant interest, as related acetylenic compounds have been identified as highly efficient mechanism-based inhibitors of DBH.[8]

Proposed Mechanism of Action: A Mechanism-Based Inhibitor

While specific mechanistic studies on this compound are not extensively available, its structural similarity to known mechanism-based inhibitors, such as 1-phenyl-1-propyne and various 3-phenylpropenes, allows for the formulation of a strong hypothesis regarding its mode of action.[2][8]

Mechanism-based inhibitors, or suicide inhibitors, are unreactive compounds that are enzymatically converted into a reactive species at the enzyme's active site. This reactive intermediate then forms a covalent bond with an active site residue, leading to irreversible inactivation of the enzyme.[8]

For DBH, this process is dependent on the enzyme's catalytic cycle, which requires the co-substrates molecular oxygen (O₂) and ascorbate (as a reducing agent).[2][8] The proposed mechanism for this compound likely follows these steps:

-

Binding to the Active Site: The inhibitor binds to the active site of DBH in a similar fashion to the endogenous substrate, dopamine.

-

Enzymatic Activation: The DBH enzyme initiates its catalytic cycle, attempting to hydroxylate the inhibitor. This process, involving the copper center of the enzyme, is proposed to generate a highly reactive intermediate from the propargylamine moiety. Studies on similar compounds suggest the formation of a radical species.[2]

-

Irreversible Inactivation: The reactive intermediate, before it can be released as a product, covalently binds to a critical amino acid residue within the DBH active site, leading to the irreversible inactivation of the enzyme.[8]

This proposed mechanism is consistent with findings for other acetylenic and phenylpropene inhibitors of DBH, which demonstrate time-dependent, irreversible inactivation that is reliant on the enzyme's turnover.[2][8]

Figure 1: Proposed mechanism-based inhibition of DBH by 3-Phenyl-2-propyn-1-amine.

Experimental Protocols for Evaluation

To validate the proposed mechanism and quantify the inhibitory potential of this compound, a series of in vitro experiments are necessary. The following protocols are based on established methods for characterizing DBH inhibitors.[3][5]

In Vitro Dopamine β-Hydroxylase Inhibition Assay

This assay is designed to measure the direct inhibitory effect of the compound on purified DBH enzyme activity.

Materials:

-

Purified bovine or human recombinant Dopamine β-Hydroxylase

-

Dopamine (substrate)

-

Ascorbic acid (cofactor)

-

Catalase

-

Sodium acetate buffer (pH 5.0-5.5)

-

This compound (test inhibitor)

-

N-Ethylmaleimide (to stop the reaction)

-

HPLC system with electrochemical or fluorescence detection

Step-by-Step Methodology:

-

Preparation of Reagents: Prepare stock solutions of DBH, dopamine, ascorbic acid, and the test inhibitor in appropriate buffers.

-

Incubation Mixture: In a microcentrifuge tube, combine the sodium acetate buffer, catalase, ascorbic acid, and the DBH enzyme.

-

Pre-incubation with Inhibitor: Add varying concentrations of this compound to the incubation mixture. For time-dependency studies, pre-incubate this mixture for different time intervals (e.g., 0, 5, 15, 30 minutes) at 37°C.

-

Initiation of Reaction: Start the enzymatic reaction by adding the substrate, dopamine.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 20-30 minutes).

-

Termination of Reaction: Stop the reaction by adding N-Ethylmaleimide or by heat inactivation.

-

Quantification of Norepinephrine: Analyze the reaction mixture using HPLC to quantify the amount of norepinephrine produced.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor. Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%). For mechanism-based inhibitors, kinetic parameters such as kinact (rate of inactivation) and KI (inhibitor concentration at half-maximal inactivation rate) should be determined by plotting the observed rate of inactivation against the inhibitor concentration.

Figure 2: Workflow for the in vitro DBH inhibition assay.

Cell-Based Assays

To assess the inhibitor's activity in a more physiologically relevant context, cell-based assays using neuroblastoma cell lines (e.g., SH-SY5Y) that endogenously express DBH can be employed. These assays measure the modulation of dopamine and norepinephrine levels within the cells following treatment with the inhibitor.

Pharmacokinetics and Therapeutic Potential

The pharmacokinetic profile of a drug is crucial for its development.[9][10] For a DBH inhibitor like this compound, key considerations include its absorption, distribution (particularly its ability to cross the blood-brain barrier), metabolism, and excretion.

The therapeutic potential of this compound, should its efficacy and safety be established, would align with that of other DBH inhibitors, targeting conditions where a rebalancing of the dopamine-norepinephrine systems is beneficial.[2][5]

Conclusion and Future Directions

This compound represents a promising, yet under-investigated, candidate as a dopamine β-hydroxylase inhibitor. Based on its chemical structure, it is strongly hypothesized to act as a mechanism-based inhibitor, leading to the irreversible inactivation of the enzyme. This guide has provided the theoretical framework for this mechanism and outlined the necessary experimental protocols to validate this hypothesis and quantify its inhibitory potency.

Future research should focus on conducting rigorous in vitro kinetic studies to determine the IC₅₀, kinact, and KI values of this compound. Following this, cell-based and in vivo animal studies will be essential to evaluate its efficacy, pharmacokinetic profile, and safety. Such studies will be critical in determining the potential of this compound as a research tool and a lead for the development of novel therapeutics targeting the dopaminergic and noradrenergic systems.

References

- What are DBH inhibitors and how do they work? - Patsnap Synapse. (2024, June 21).

- Dey, S. K., Saini, M., Prabhakar, P., & Kundu, S. (2020). Dopamine β hydroxylase as a potential drug target to combat hypertension. Expert Opinion on Investigational Drugs.

- This compound | 30011-36-0 | FBA01136 - Biosynth.

- Dopamine β-hydroxylase – Knowledge and References - Taylor & Francis.

- Dopamine β-hydroxylase | Inhibitors - MedchemExpress.com.

- Lee, H., & Kim, Y. (2020). Understanding the pharmacokinetics of prodrug and metabolite. Journal of Pharmaceutical Investigation.

- 3-Phenyl-2-propyn-1-amine 97 30011-36-0 - Sigma-Aldrich.

- Rocha, M., Lemos, C., Palma, P., et al. (2018). In vitro assessment of the interactions of dopamine β-hydroxylase inhibitors with human P-glycoprotein and Breast Cancer Resistance Protein. European Journal of Pharmaceutical Sciences.

- Fitzpatrick, P. F., Flory, D. R. Jr., & Villafranca, J. J. (1985). 3-Phenylpropenes as Mechanism-Based Inhibitors of Dopamine Beta-Hydroxylase: Evidence for a Radical Mechanism. Biochemistry.

- Hu, C., & Li, G. (2019). Current trends in drug metabolism and pharmacokinetics. Acta Pharmaceutica Sinica B.

- Schank, J. R., Liles, L. C., & Weinshenker, D. (2011). Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in Rats. The Journal of Pharmacology and Experimental Therapeutics.

- Colombo, G., & Villafranca, J. J. (1984). An Acetylenic Mechanism-Based Inhibitor of Dopamine Beta-Hydroxylase. The Journal of Biological Chemistry.

Sources

- 1. Inhibition of dopamine beta-hydroxylase by bidentate chelating agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-Phenylpropenes as mechanism-based inhibitors of dopamine beta-hydroxylase: evidence for a radical mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism-based inhibitors of dopamine beta-hydroxylase: inhibition by 2-bromo-3-(p-hydroxyphenyl)-1-propene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | 30011-36-0 | FBA01136 [biosynth.com]

- 5. Synthesis and characterization of immobilized dopamine beta-hydroxylase in membrane-bound and solubilized formats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dopamine β-Hydroxylase Inhibitors Enhance the Discriminative Stimulus Effects of Cocaine in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3-フェニル-2-プロピン-1-アミン 塩酸塩 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. An acetylenic mechanism-based inhibitor of dopamine beta-hydroxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Understanding the pharmacokinetics of prodrug and metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Current trends in drug metabolism and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro assessment of the interactions of dopamine β-hydroxylase inhibitors with human P-glycoprotein and Breast Cancer Resistance Protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-activity relationship of phenylpropargylamine derivatives

An In-Depth Technical Guide to the Structure-Activity Relationship of Phenylpropargylamine Derivatives

Authored by Gemini, Senior Application Scientist

Abstract

Phenylpropargylamine derivatives represent a cornerstone in the pharmacology of neurodegenerative diseases, primarily through their potent inhibition of monoamine oxidase B (MAO-B). This guide provides a comprehensive analysis of the structure-activity relationships (SAR) that govern their biological activity. We will deconstruct the phenylpropargylamine scaffold to understand how modifications to the phenyl ring, the propargylamine "warhead," and the connecting linker influence potency, selectivity, and pharmacokinetic properties. Beyond their canonical role as MAO-B inhibitors, we will explore their neuroprotective effects and their evolution into multi-target-directed ligands (MTDLs). This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causality behind experimental design and providing robust, self-validating protocols for synthesis and evaluation.

The Phenylpropargylamine Scaffold: A Privileged Structure in Neuropharmacology

The phenylpropargylamine core is central to several clinically significant drugs, most notably selegiline and rasagiline, used in the management of Parkinson's disease.[1][2] The therapeutic rationale is rooted in their ability to inhibit MAO-B, an enzyme responsible for the degradation of dopamine in the central nervous system.[3][4] By inhibiting MAO-B, these compounds increase dopaminergic neurotransmission, alleviating motor symptoms.[5] However, their utility extends beyond simple symptomatic relief, with many derivatives exhibiting significant neuroprotective properties independent of MAO inhibition.[5][6] The growing interest in this class of compounds stems from the tunability of their scaffold, which allows for the optimization of activity against MAO and the introduction of new functionalities to engage other neurologically relevant targets.[6][7]

Caption: Core components of the phenylpropargylamine scaffold.

The Primary Target: Monoamine Oxidase (MAO)

Monoamine oxidases are mitochondrial outer membrane flavoenzymes that catalyze the oxidative deamination of neurotransmitters and xenobiotics.[8][9] Two isoforms exist, MAO-A and MAO-B, which share approximately 70% sequence identity but differ in their tissue distribution and substrate/inhibitor selectivity.[4][8]

-

MAO-A: Primarily metabolizes serotonin and norepinephrine and is a target for antidepressants. It is found in high concentrations in the intestines.[2][4]

-

MAO-B: Primarily metabolizes dopamine and phenylethylamine. In the human brain, it is the predominant form, found mainly in astrocytes and serotonergic neurons.[8]

Selective inhibition of MAO-B is a key therapeutic strategy for Parkinson's disease, as it avoids the "cheese effect"—a hypertensive crisis caused by the inability to metabolize dietary tyramine, which is associated with non-selective or MAO-A inhibition.[2][5]

Mechanism of Irreversible Inhibition

The therapeutic efficacy of classical phenylpropargylamine derivatives like selegiline and rasagiline lies in their function as mechanism-based irreversible inhibitors.[5] The propargylamine moiety is the key functional group responsible for this action. The widely accepted mechanism involves the inhibitor binding to the enzyme's active site, where the FAD cofactor oxidizes the propargylamine.[10] This generates a highly reactive intermediate, such as an allene or a cyanine species, which then forms a covalent bond with the N5 atom of the FAD cofactor, permanently inactivating the enzyme.[5][10][11]

Caption: Simplified mechanism of irreversible MAO-B inhibition.

Core Structure-Activity Relationship (SAR) Analysis

The Phenyl Ring: Anchor and Selectivity Driver

The phenyl ring is a crucial pharmacophoric element that anchors the inhibitor within the hydrophobic active site of MAO-B.[12] The active site of MAO-B features a biphasic cavity, an entrance cavity and a substrate cavity, lined with hydrophobic residues like Tyr398, Tyr435, and Phe343, which form favorable interactions with the aromatic ring of the inhibitor.[12]

-

Substitutions: Modifications to the phenyl ring can significantly impact potency and selectivity. Generally, small, lipophilic substituents are well-tolerated. The position of substitution is critical; for instance, meta- or para-substituted analogs often retain high activity, while ortho-substitution can be detrimental due to steric hindrance.

-

Bioisosteric Replacements: Replacing the phenyl ring with other chemical motifs is a powerful strategy in medicinal chemistry to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity.[13][14] While the effect is context-dependent, several non-classical bioisosteres have been successfully employed.[13][15]

-

Heterocycles: Replacing the phenyl ring with heterocycles like thiophene or pyridine can alter electronic properties and introduce new hydrogen bonding opportunities, often improving selectivity and reducing cytotoxicity.[16]

-

Saturated Scaffolds: C(sp³)-rich motifs like bicyclo[1.1.1]pentane (BCP) and cubane serve as effective phenyl mimics.[15][17] A BCP analogue of an antimalarial compound, for example, was equipotent to its phenyl parent but showed significantly improved metabolic properties.[15] These rigid scaffolds can maintain the necessary vector for interaction while reducing lipophilicity and improving drug-like properties.[18]

-

The Propargylamine Moiety: The Irreversible "Warhead"

The terminal alkyne of the propargylamine group is indispensable for the irreversible mechanism of action in classic inhibitors.[11][19]

-

Terminal vs. Internal Alkynes: The location of the triple bond is critical. Shifting the alkyne from a terminal to an internal position prevents the formation of the reactive allene intermediate necessary for covalent modification.[11] This modification converts the inhibitor from an irreversible to a reversible one, which can be advantageous in mitigating potential off-target effects or toxicity associated with permanent enzyme inactivation.[11]

-

Homopropargylamines: Extending the carbon chain between the nitrogen and the alkyne (homopropargylamine) can be tolerated, though it often impacts potency. The optimal spacer length is crucial for correctly positioning the alkyne for interaction with the FAD cofactor.[20]

The Amino Group and Stereochemistry: Tuning Potency and Metabolism

-

Nitrogen Substituents: The substituent on the nitrogen atom influences both potency and metabolic profile. Small alkyl groups, such as the methyl group in selegiline and rasagiline, are optimal. A key differentiator between these two drugs is their metabolism. Selegiline is metabolized by CYP2B6 to L-amphetamine and L-methamphetamine, which can cause undesirable side effects.[2][3] In contrast, rasagiline is metabolized by CYP1A2 to (R)-1-aminoindan, which lacks amphetamine-like properties, offering a cleaner clinical profile.[3][5]

-

Chirality: Phenylpropargylamines often possess a chiral center, and biological activity is typically stereospecific. For example, (R)-rasagiline is a significantly more potent MAO-B inhibitor than its (S)-enantiomer. This stereoselectivity underscores the importance of a precise three-dimensional fit within the enzyme's active site.

Quantitative SAR: A Comparative Overview

The following table summarizes the inhibitory activities of key phenylpropargylamine derivatives and control compounds against MAO-A and MAO-B, illustrating the principles of selectivity.

| Compound | Target | IC₅₀ (µM) | Selectivity (MAO-A/MAO-B) | Reference |

| Selegiline | MAO-B | ~0.0068 | High | [21] |

| MAO-A | >10 | |||

| Rasagiline | MAO-B | 0.0437 | High | [22] |

| MAO-A | >10 | |||

| Clorgyline | MAO-A | ~0.0016 | High (MAO-A selective) | [21] |

| MAO-B | >10 | |||

| MAO-B-IN-30 | MAO-B | 0.082 | ~234-fold | [21] |

| MAO-A | 19.176 | [21] | ||

| Compound 17 | MAO-B | 0.01 | High | [22] |

| (Pyridoxine-Resveratrol Hybrid) |

Note: IC₅₀ values can vary based on experimental conditions.

Beyond a Single Target: MTDLs and Neuroprotection

The multifactorial nature of neurodegenerative diseases has driven the development of multi-target-directed ligands (MTDLs)—single molecules designed to engage multiple targets implicated in the disease pathology.[6][7][23] The phenylpropargylamine scaffold is an excellent starting point for MTDL design. Hybrids have been created that combine the MAO-B inhibitory propargylamine moiety with other pharmacophores, such as cholinesterase inhibitors (for Alzheimer's disease) or iron-chelating moieties to reduce oxidative stress.[10][24]

Furthermore, many propargylamine derivatives exhibit neuroprotective effects that are not attributable to MAO inhibition alone.[5][25] These effects are often observed at concentrations below those required for significant enzyme inhibition and are thought to involve the modulation of apoptotic pathways, stabilization of mitochondrial function, and induction of neurotrophic factors.[5][23]

Caption: Strategy for developing MTDLs from a core scaffold.

Experimental Protocols

General Synthesis of N-Propargylamines via A³ Coupling

This protocol describes a common one-pot, three-component coupling of an aldehyde, an amine, and a terminal alkyne, often catalyzed by a copper salt.[26]

Rationale: The A³ coupling is a highly efficient and atom-economical method for forming propargylamines. It avoids the need to handle potentially unstable propargyl halides and proceeds under mild conditions, making it a preferred method in medicinal chemistry for generating libraries of derivatives for SAR studies.[27][28]

Methodology:

-

Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add the secondary amine (1.0 eq), the terminal alkyne (1.1 eq), and the aldehyde (1.0 eq) in a suitable solvent (e.g., Toluene or a deep eutectic solvent like Choline Chloride/Urea).[26]

-

Catalyst Addition: Add the copper(I) chloride catalyst (CuCl, 5 mol%).

-

Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) and monitor its progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure N-propargylamine derivative.

-

Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

In Vitro MAO-B Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available kits and published literature to determine the IC₅₀ value of a test compound.[21][29]

Rationale: This assay provides a quantitative measure of a compound's ability to inhibit MAO-B. It relies on the detection of hydrogen peroxide (H₂O₂), a stoichiometric byproduct of the MAO-catalyzed oxidation of its substrate.[9][21] The H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP) to generate a fluorescent signal, which is inversely proportional to MAO-B activity. This method is sensitive, high-throughput adaptable, and allows for direct comparison of inhibitor potency.[29]

Methodology:

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Enzyme Solution: Dilute recombinant human MAO-B enzyme in cold Assay Buffer to the desired concentration.

-

Inhibitor Solutions: Prepare serial dilutions of the test compound and a positive control (e.g., Selegiline) in Assay Buffer containing a small percentage of DMSO.

-

Substrate/Probe Solution: Prepare a working solution containing the MAO-B substrate (e.g., benzylamine or kynuramine), a fluorescent probe (e.g., OxiRed™), and HRP in Assay Buffer.[4][21]

-

-

Assay Procedure (96-well plate format):

-

Add 50 µL of Assay Buffer to "Blank" wells.

-

Add 50 µL of the enzyme solution to all "Control" and "Test" wells.

-

Add 10 µL of the vehicle (DMSO/Buffer) to "Control" wells.

-

Add 10 µL of each serial dilution of the test compound/positive control to the "Test" wells.

-

Tap the plate gently and pre-incubate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding 40 µL of the Substrate/Probe Solution to all wells.

-

Immediately measure the fluorescence intensity (e.g., Ex/Em = 535/587 nm) in kinetic mode at 37°C for 30-60 minutes.[21]

-

-

Data Analysis:

-

For each concentration, calculate the rate of reaction (slope of the fluorescence vs. time curve).

-

Calculate the percent inhibition relative to the "Control" (uninhibited enzyme).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[21]

-

Cell-Based Neuroprotection Assay (SH-SY5Y Cells)

This protocol assesses the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.[30][31]

Rationale: Neurodegenerative diseases are characterized by neuronal loss. This assay provides a cellular context to evaluate a compound's potential neuroprotective effects beyond simple enzyme inhibition.[31] The human neuroblastoma cell line SH-SY5Y is a widely used model for such studies. Oxidative stress is induced by agents like H₂O₂ or 6-hydroxydopamine (6-OHDA), and cell viability is measured to quantify the protective effect of the test compound.[30][32]

Methodology:

-

Cell Culture: Culture SH-SY5Y cells in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS and antibiotics) at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Plating: Seed cells into a 96-well plate at a density of ~1x10⁴ cells/well and allow them to adhere for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 2-24 hours). Include a "Vehicle Control" group.

-

Induction of Oxidative Stress: After pre-treatment, expose the cells to a neurotoxic agent (e.g., 100 µM H₂O₂) for 24 hours. Maintain a "No Toxin" control group that receives only the vehicle.

-

Assessment of Cell Viability:

-

Remove the media and measure cell viability using a standard method such as the Resazurin Reduction Assay or Neutral Red Uptake Assay.[33]

-

The Resazurin assay measures mitochondrial reductase activity, a key indicator of metabolic viability.[33] Add media containing 10 µg/mL Resazurin and incubate for 2-4 hours. Measure fluorescence (Ex/Em ~560/590 nm).

-

-

Data Analysis:

-

Normalize the fluorescence readings to the "Vehicle Control" group (representing 100% viability).

-

Calculate the percentage of neuroprotection afforded by the compound at each concentration relative to the cells treated with the neurotoxin alone.

-

Plot the results to determine the effective concentration range for neuroprotection.

-

Conclusion and Future Directions

The phenylpropargylamine scaffold remains a highly validated and fruitful starting point for the design of potent and selective MAO-B inhibitors. A deep understanding of its structure-activity relationships is paramount for optimizing potency, selectivity, and drug-like properties. The key takeaways for medicinal chemists are the critical role of the terminal alkyne for irreversible inhibition, the potential for bioisosteric replacement of the phenyl ring to improve pharmacokinetics, and the profound impact of stereochemistry and N-substituents on both activity and metabolic fate. The future of this field lies in the rational design of multi-target-directed ligands that not only inhibit MAO-B but also engage complementary pathways involved in neurodegeneration, such as cholinesterase inhibition, anti-inflammatory action, and metal chelation. By leveraging the foundational SAR principles outlined in this guide, researchers can continue to develop innovative therapeutics with the potential to modify the course of devastating neurodegenerative diseases.

References

- BenchChem. (2025). Application Notes and Protocols for MAO-B-IN-30 In Vitro Assay.

- Youdim, M. B. H., & Bakhle, Y. S. (2006). Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson's Disease with Neuroprotective Potential. PubMed Central. [Link]

- Harsing Jr, L. G., Timar, J., & Miklya, I. (2023). Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline. PubMed. [Link]

- BenchChem. (2025). A Comparative Pharmacokinetic Analysis of Rasagiline and Selegiline: A Guide for Neuro-Pharmacology Researchers.

- Evotec. Monoamine Oxidase (MAO) Inhibition Assay. [Link]

- Albreht, A., et al. (2018). Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism.

- Feiger, J. A. (2011). Selegiline and rasagiline: twins or distant cousins?. PubMed. [Link]

- Harsing Jr, L. G., Timar, J., & Miklya, I. (2023). Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline. MDPI. [Link]

- Taylor, M. C., et al. (2020). Nonclassical Phenyl Bioisosteres as Effective Replacements in a Series of Novel Open-Source Antimalarials. PubMed. [Link]

- Evotec. Monoamine Oxidase (MAO) Inhibition Assay PDF. [Link]

- Mavroeidi, V., et al. (2025). New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. ACS Omega. [Link]

- Subbaiah, M. A. M., & Meanwell, N. A. (2021). Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. ChEMBL - EMBL-EBI. [Link]

- Tandarić, T., & Vianello, R. (2019). Computational Insight into the Mechanism of the Irreversible Inhibition of Monoamine Oxidase Enzymes by the Antiparkinsonian Propargylamine Inhibitors Rasagiline and Selegiline.

- Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). Springer Protocols. [Link]

- Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 3 – Phenyl Rings. [Link]

- Malan, S. F., et al. (2015). Propargylamine as functional moiety in the design of multifunctional drugs for neurodegenerative disorders: MAO inhibition and beyond. PubMed. [Link]

- Mavroeidi, V., et al. (2022). New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review. PubMed Central. [Link]

- Bartolini, F., et al. (2023). Propargylamine: an important moiety in drug discovery. PubMed. [Link]

- ResearchGate. (2015). Propargylamine derivatives as MAO-B selective inhibitors. [Link]

- Malan, S. F., et al. (2015). Propargylamine as Functional Moiety in the Design of Multifunctional Drugs for Neurodegenerative Disorders: MAO Inhibition and Beyond.

- Stepanovs, D., et al. (2022). An “Ideal” Bioisoster of the para-substituted Phenyl Ring.

- Vats, K., et al. (2022). Design, Synthesis, and Pharmacological Evaluation of N -Propargylated Diphenylpyrimidines as Multitarget Directed Ligands for the Treatment of Alzheimer's Disease.

- S-Y, Park, et al. (2017). Structure-Activity Relationship of Propargylamine-Based HDAC Inhibitors. PubMed. [Link]

- PRISM BioLab. (2023).

- Stütz, A., & Petranyi, G. (1984). Synthesis and structure-activity relationships of the novel homopropargylamine antimycotics. [Link]

- Gibhard, L. (2014). Polycyclic propargylamine derivatives as multifunctional neuroprotective agents. [Link]

- ResearchGate. (2021).

- Fernandes, C., et al. (2021). Fiscalin Derivatives as Potential Neuroprotective Agents. PubMed Central. [Link]

- Abonia, R., et al. (2023).

- Poeta, E., et al. (2025). Cell-Based Assays to Assess Neuroprotective Activity. IRIS - Unibo. [Link]

- ResearchGate. (2015). Fig. 10 Propargylamine derivatives as multireceptor inhibitors. [Link]

- Li, Y., et al. (2023). Design, synthesis, and evaluation of N-methyl-propargylamine derivates as isoform-selective monoamine oxidases inhibitors for the treatment of nervous system diseases. PubMed. [Link]

- Satoh, T., et al. (2007). Neuroprotective effects of phenylenediamine derivatives independent of an antioxidant pathway in neuronal HT22 cells. PubMed. [Link]

- de Oliveira, M. A. L., et al. (2022).

- De Flora, S., et al. (1984).

- Zhang, Z., et al. (2018). Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. PubMed Central. [Link]

- Begum, M. Y., et al. (2020).

- Abonia, R., et al. (2023).

Sources

- 1. Striking Neurochemical and Behavioral Differences in the Mode of Action of Selegiline and Rasagiline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selegiline and rasagiline: twins or distant cousins? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]